molecular formula C7H5BFNO2S B8347866 (6-Fluoro-1,3-benzothiazol-7-yl)boronic acid

(6-Fluoro-1,3-benzothiazol-7-yl)boronic acid

Cat. No.: B8347866
M. Wt: 197.00 g/mol
InChI Key: WOGSNWYMUXRVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoro-1,3-benzothiazol-7-yl)boronic acid is a useful research compound. Its molecular formula is C7H5BFNO2S and its molecular weight is 197.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5BFNO2S

Molecular Weight

197.00 g/mol

IUPAC Name

(6-fluoro-1,3-benzothiazol-7-yl)boronic acid

InChI

InChI=1S/C7H5BFNO2S/c9-4-1-2-5-7(13-3-10-5)6(4)8(11)12/h1-3,11-12H

InChI Key

WOGSNWYMUXRVLI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=C1SC=N2)F)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-bromo-6-fluorobenzothiazole (90.7 mg, 0.391 mmol), bis(pinacolato)diboron (149 mg, 0.587 mmol), (1,1′bis-(diphenylphosphino)-ferrocene) palladium dichloride (15.9 mg, 0.0217 mmol), and potassium acetate (76.7 mg, 0.782 mmol) in 1,4-dioxane (1.9 mL) was heated to 85° C. for 24 h. The reaction mixture was concentrated and was then purified by ISCO chromatography (0 to 50% EtOAc:hexane) to give afford 55.3 mg of the title compound as an off-white solid. MS (ESI): 198.02 [M+H]+; HPLC tR=1.18 min (TOF: polar—3 min).
Quantity
90.7 mg
Type
reactant
Reaction Step One
Quantity
149 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
76.7 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
15.9 mg
Type
catalyst
Reaction Step One

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